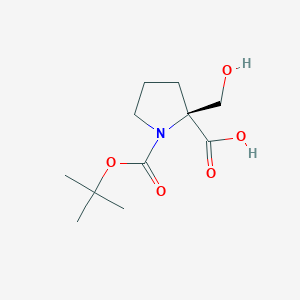

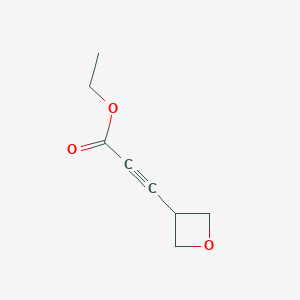

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H10O3 . It is related to Ethyl propiolate, which is an organic compound with the formula HC2CO2C2H5 .

Synthesis Analysis

The synthesis of oxetane derivatives like Ethyl 3-(oxetan-3-yl)prop-2-ynoate often involves the ring opening of epoxides . For instance, Okuma et al. demonstrated that by increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of Ethyl 3-(oxetan-3-yl)prop-2-ynoate is represented by the formula C8H10O3 . More detailed structural information, including NMR and LC-MS data, may be available in the documents provided by chemical suppliers .科学研究应用

Synthesis of New Oxetane Derivatives

“Ethyl 3-(oxetan-3-yl)prop-2-ynoate” is used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Formation of Oxetane through Epoxide Opening

This compound plays a crucial role in the formation of oxetane through epoxide opening . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Identification of Kinase Inhibitors

New derivatives bearing an oxetane group, such as “Ethyl 3-(oxetan-3-yl)prop-2-ynoate”, are used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Hydrogen Bond Acceptor

Due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .

Synthesis of 3,3-Disubstituted Oxetanes

A range of 3,3-disubstituted oxetanes are successfully made by reaction of oxetan-3-ones with various carboxylic acids and isocyanides . The synthesis of chiral 2-substituted oxetan-3-ones using the SAMP chiral auxiliary method is also demonstrated .

Formation of Spirocyclic Azetidine-Oxetane

This compound is used in the formation of a spirocyclic azetidine-oxetane . This transformation was successful in the generation of a spirocyclic azetidine-oxetane .

属性

IUPAC Name |

ethyl 3-(oxetan-3-yl)prop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZBUCQRDACGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(oxetan-3-yl)prop-2-ynoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

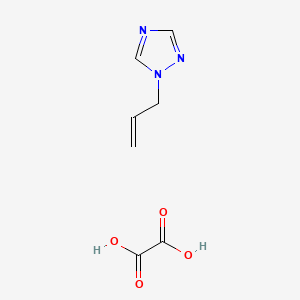

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)